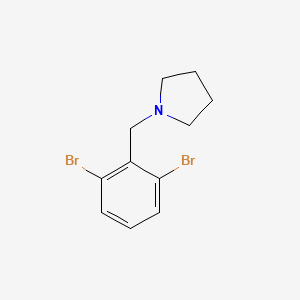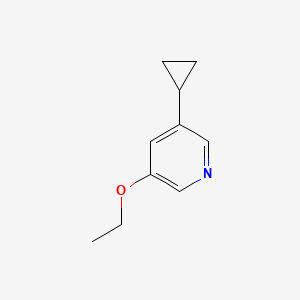![molecular formula C10H14BrN B3238428 Dimethyl[(3-Bromo-4-methylphenyl)methyl]amine CAS No. 1414870-57-7](/img/structure/B3238428.png)
Dimethyl[(3-Bromo-4-methylphenyl)methyl]amine
Vue d'ensemble
Description
Dimethyl[(3-Bromo-4-methylphenyl)methyl]amine is a chemical compound with the molecular formula C10H14BrN . It is also known by the synonym Benzenemethanamine, 3-bromo-N,N,4-trimethyl- .
Synthesis Analysis
While specific synthesis methods for this compound were not found, it’s worth noting that dimethylamine, a related compound, is produced by the catalytic reaction of methanol and ammonia at elevated temperatures and high pressure . Additionally, a study on the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis, might provide insights into potential synthesis methods .Molecular Structure Analysis
The molecular structure of this compound consists of a nitrogen atom with two methyl substituents and one hydrogen . The bromine atom is attached to the third carbon in the phenyl ring, and a methyl group is attached to the fourth carbon .Applications De Recherche Scientifique
Synthetic Pathways and Derivatives
- Dimethyl[(3-Bromo-4-methylphenyl)methyl]amine serves as a precursor in the synthesis of various complex organic compounds. For instance, it has been utilized in the heating process with toluene and triethylamine, alongside palladium(II) acetate and copper(II) acetate, to produce 1-{4a,6-dimethyl-4a,9a-dihydropyrano[3,4-b]indol-9(1H)-yl} ethanone, showcasing its role in facilitating the formation of compounds with potential biological activities (Skladchikov, Fatykhov, & Gataullin, 2012).
Antimicrobial Screening
- A series of mannich bases derived from this compound demonstrated significant antimicrobial activities. These compounds, synthesized through a mannich reaction, were tested against various strains of Gram-positive and Gram-negative bacteria, as well as fungi, showing potential as new bio-active molecules for pharmaceutical applications (Desai et al., 2012).
Catalytic Applications
- In a breakthrough method, this compound was involved in the palladium-catalyzed carbonylative transformation of benzyl amines under additive-free conditions. This approach highlights its use in streamlining the synthesis of complex molecules, particularly in pharmaceutical manufacturing, by providing a greener and more efficient pathway (Li, Wang, & Wu, 2018).
Chemical Reactivity and Structural Analysis
- The compound has been implicated in studies exploring its reactivity and the formation of novel compounds. For example, research has delved into the cyclization reaction of diphenylamine derivative cation radicals, providing insight into its chemical behavior and potential in synthesizing new materials (Park & Oyama, 2002).
Mécanisme D'action
Target of Action
Similar compounds are known to interact with various proteins and enzymes in the body, affecting their function and leading to changes at the cellular level .
Mode of Action
It’s known that similar compounds can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, which can affect its interaction with its targets.
Biochemical Pathways
Similar compounds are known to be involved in various biochemical pathways, including those related to the metabolism of lipids, proteins, and carbohydrates .
Pharmacokinetics
Similar compounds are known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Similar compounds are known to cause changes at the cellular level, affecting cell function and potentially leading to various physiological effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Dimethyl[(3-Bromo-4-methylphenyl)methyl]amine. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .
Propriétés
IUPAC Name |
1-(3-bromo-4-methylphenyl)-N,N-dimethylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-8-4-5-9(6-10(8)11)7-12(2)3/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XINZRFZLHICLJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




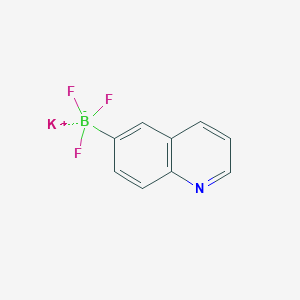
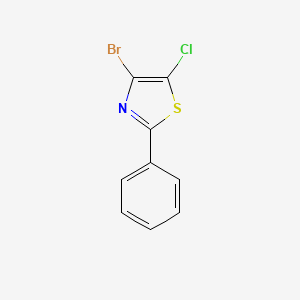

![4-[(4-Methoxyphenyl)thio]benzaldehyde](/img/structure/B3238386.png)
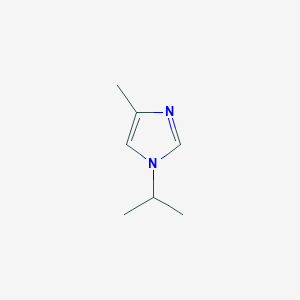
![(R)-3-(2-((4-amino-3-(2-fluoro-4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)pyrrolidin-1-yl)-3-oxopropanenitrile](/img/structure/B3238390.png)
![N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2,4-bis(phenylmethoxy)oxan-3-yl]acetamide](/img/structure/B3238396.png)
![2-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-5-methyl-4-phenylthiazole](/img/structure/B3238400.png)
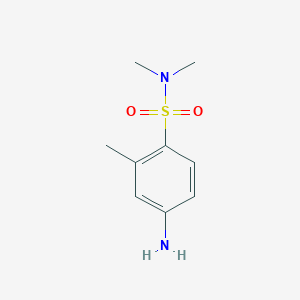

![4-[(2-Bromo-5-methylphenyl)methyl]-morpholine](/img/structure/B3238411.png)
